Apn-bcn
Description
Contextualization within Bioorthogonal Chemistry and Medicinal Chemistry
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interacting with endogenous biomolecules. This allows for the selective labeling, imaging, and manipulation of specific targets in complex biological environments. APN-BCN is a tool used in bioconjugation reactions, which are key to developing targeted therapeutics and imaging agents. It contains a bicyclononyne (BCN) group, a type of strained alkyne, which is highly reactive with azide-containing molecules through a copper-free click chemistry reaction known as the strain-promoted alkyne-azide cycloaddition (SPAAC) axispharm.commedchemexpress.comconju-probe.comconju-probe.comconju-probe.comconfluore.com. This reaction proceeds efficiently and specifically under mild buffer conditions, making it suitable for biological applications without the toxicity associated with copper catalysts often used in other click chemistry methods conju-probe.comconju-probe.comconju-probe.com. The BCN moiety's high reactivity and relatively high hydrophilicity, compared to other metal-free click chemistry probes, make it well-suited for aqueous bioconjugations conju-probe.comconju-probe.com.
In medicinal chemistry, this compound is explored for its potential in developing targeted therapeutics, such as antibody-drug conjugates (ADCs), imaging agents, and diagnostic or therapeutic applications axispharm.commedchemexpress.com. ADCs, for instance, are comprised of an antibody linked to a cytotoxic payload via a linker medchemexpress.com. The bioorthogonal capabilities of this compound allow for the precise attachment of a probe or therapeutic payload to a molecule of interest, potentially enhancing targeting specificity and reducing off-target effects axispharm.comaxispharm.com.
Identification as a Derivative of Aminopeptidase (B13392206) N (APN) Inhibitors
This compound is identified as a derivative of aminopeptidase N (APN) inhibitors axispharm.com. Aminopeptidase N (APN), also known as CD13, is a membrane-bound zinc metalloenzyme that cleaves N-terminal neutral amino acids from peptides nih.gov. APN is overexpressed in various cancer types and on the surface of vasculature undergoing angiogenesis, making it a promising target for molecular imaging and targeted therapy axispharm.comnih.govresearchgate.netacs.orgmdpi.com.
Inhibitors of APN, such as bestatin (B1682670), have been studied for their potential therapeutic applications, particularly in cancer treatment researchgate.netacs.orgmdpi.comscience.gov. Bestatin, a known APN inhibitor, was originally isolated from Streptomyces olivoreticuli mdpi.com. This compound incorporates structural features related to APN inhibitors, allowing it to selectively target the APN enzyme axispharm.com. This selective targeting capability, combined with the bioorthogonal BCN handle, enables the specific labeling or delivery of molecules to cells or tissues where APN is highly expressed, such as certain cancer cells axispharm.comnih.govnih.govresearchgate.net. The development of inhibitor-based probes for APN has been a significant step in understanding APN pathophysiology and exploring its potential as a therapeutic target nih.gov.
Research findings indicate that the 3-arylpropiolonitrile (APN) moiety, which is part of the this compound structure, is a class of thiol-specific conjugation reagents that form stable thioether linkages with cysteine residues in biomolecules axispharm.comglycomindsynth.com. This selective reactivity with cysteine, combined with the BCN group's reactivity with azides, allows this compound to act as a heterobifunctional linker conju-probe.comconju-probe.com. This enables the conjugation of two different molecules: one containing a thiol group (specifically cysteine) and the other containing an azide (B81097) group conju-probe.comconju-probe.com. The stability of the resulting conjugates in biological media further highlights the utility of this compound in bioconjugation applications conju-probe.com.
Interactive Data Table (Illustrative Example of Data Presentation)
| Compound Name | Key Functional Group | Bioorthogonal Reactivity | Targeted Enzyme | Potential Applications |
| This compound | BCN, APN moiety (thiol-reactive) | SPAAC (with azides) | Aminopeptidase N (APN) | Bioconjugation, Targeted Therapeutics (ADCs), Imaging Agents |
Note: This table is illustrative and represents how data extracted from research findings could be presented in an interactive format.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[4-(2-cyanoethynyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c21-13-5-6-15-9-11-16(12-10-15)22-20(23)24-14-19-17-7-3-1-2-4-8-18(17)19/h9-12,17-19H,3-4,7-8,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBFSPHYGKPNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NC3=CC=C(C=C3)C#CC#N)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Chemical Synthesis of the APN-BCN Scaffold
The "APN" component of this compound refers to the 3-arylpropiolonitrile scaffold. These are electron-deficient alkyne derivatives featuring both a nitrile and an aryl moiety. wikipedia.orgnih.gov The synthesis of 3-arylpropiolonitriles typically involves the MnO2-mediated free radical oxidation of corresponding propargylic alcohols. wikipedia.org These propargylic alcohols can be obtained through Sonogashira coupling reactions between an iodo-derivative and a terminal alkyne in the presence of ammonia. wikipedia.org This synthetic route provides a versatile method for generating the activated alkyne structure characteristic of the APN moiety.
The "BCN" component, bicyclo[6.1.0]non-4-yne, is a strained cyclic alkyne. BCN derivatives are commonly synthesized starting from 1,5-cyclooctadiene (B75094) through cyclopropanation reactions. [from previous searches] Subsequent functionalization steps are then employed to introduce reactive handles onto the BCN scaffold, enabling its conjugation to other molecules.
Functionalization with Bicyclononyne (BCN) Moieties
Bicyclononyne (BCN) is a key component of this compound conjugates, primarily utilized for its ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction that proceeds efficiently without the need for a cytotoxic copper catalyst. fluoroprobe.commedchemexpress.comconju-probe.comresearchgate.net The BCN scaffold itself can be functionalized at various positions to introduce diverse reactive groups, serving as versatile building blocks for linker synthesis. For instance, BCN-carbinol, a common intermediate, can be prepared from readily available starting materials. [from previous searches] This carbinol can then be activated, for example, with disuccinimidyl carbonate, to create reactive species like BCN-NHS ester, which can conjugate to primary amines. [from previous searches] Other functionalized BCN derivatives include BCN-carboxylic acid, BCN-amine, and BCN-maleimide, each offering a different handle for subsequent chemical transformations. [from previous searches] The synthesis of these building blocks allows for the modular construction of complex linkers containing the BCN moiety.
Design and Synthesis of this compound Conjugates and Linkers
This compound conjugates are designed as heterobifunctional linkers, possessing the cysteine-reactive APN group at one end and the azide-reactive BCN group at the other. conju-probe.com The synthesis of such linkers involves chemically coupling a molecule containing the APN functionality with a molecule containing the BCN functionality, often through an intervening linker segment. The choice of linker and the specific coupling chemistry depend on the desired properties of the final conjugate, including solubility, length, and cleavability. The reaction between the APN moiety (3-arylpropiolonitrile) and a cysteine thiol typically forms a stable thioimidate or thioamide linkage. The reaction between the BCN moiety and an azide (B81097) proceeds via SPAAC, forming a stable triazole ring. fluoroprobe.commedchemexpress.comconju-probe.comresearchgate.net
Polyethylene Glycol (PEG)-Modified Linkers
Polyethylene glycol (PEG) chains are frequently incorporated into this compound linkers to improve the solubility and pharmacokinetic properties of the resulting conjugates. APN-PEGn-BCN, where 'n' indicates the number of ethylene (B1197577) glycol units, represents a class of such linkers. APN-PEG4-BCN is a specific example that has been reported. fluoroprobe.commedchemexpress.com The synthesis of PEGylated BCN building blocks, such as endo-BCN-PEG4-acid and endo-BCN-PEG4-NHS ester, provides convenient intermediates for constructing PEGylated this compound linkers through standard coupling reactions with appropriately functionalized APN derivatives. [8, 31 from previous searches]
Linkers for Antibody-Drug Conjugates (ADCs)
This compound and related BCN-containing linkers are valuable tools in the synthesis of antibody-drug conjugates (ADCs). fluoroprobe.commedchemexpress.com In ADC synthesis, the linker serves to connect a cytotoxic payload to a targeting antibody. The APN moiety can be used to selectively conjugate the linker-payload to cysteine residues on the antibody, allowing for site-specific or site-selective modification. nih.govconju-probe.com Alternatively, the BCN moiety can be used to conjugate to antibodies that have been modified with azide groups via SPAAC. fluoroprobe.commedchemexpress.com Cleavable linkers, such as those containing the valine-citrulline (Val-Cit) dipeptide sequence, are often incorporated to facilitate the release of the cytotoxic drug within the target cell upon enzymatic cleavage. BCN-PEG2-VC-PAB-MMAE is an example of a BCN-containing linker-payload used in ADC conjugation kits, featuring a PEG spacer, a cleavable Val-Cit dipeptide, a p-aminobenzyl (PAB) self-immolative spacer, and the cytotoxic drug monomethyl auristatin E (MMAE).
Linkers for Proteolysis Targeting Chimeras (PROTACs)
BCN-containing linkers are also employed in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker in a PROTAC connects a ligand that binds to the target protein and a ligand that binds to the E3 ligase. BCN-containing linkers, often incorporating PEG chains for improved properties, can be synthesized and functionalized with appropriate chemical handles to facilitate the attachment of the target protein ligand and the E3 ligase ligand. Examples of BCN-based building blocks used in PROTAC synthesis include BCN-PEG-acid and BCN-L-Lysine derivatives.
Development of BCN-Based Building Blocks
The development of a diverse set of functionalized BCN building blocks is crucial for the efficient synthesis of this compound conjugates and other BCN-containing molecules. These building blocks allow for the facile introduction of the BCN moiety into various molecular scaffolds and linkers. Common BCN-based building blocks include:
BCN-amine: Used to introduce an amine functionality for amide coupling or other reactions. [from previous searches]
BCN-carboxylic acid: Provides a carboxylic acid handle for amide bond formation. [from previous searches]
BCN-NHS ester (e.g., BCN-Osu): Reacts with primary amines to form stable amide bonds. [from previous searches]
BCN-maleimide: Reacts with thiol groups, although the resulting bond may be less stable in biological environments compared to APN-cysteine conjugates. [from previous searches]
BCN-PEG derivatives (e.g., BCN-PEG-acid, BCN-PEG-NHS ester, BCN-PEG-alcohol): Incorporate PEG chains for improved solubility and reduced immunogenicity. [8, 9, 27, 30, 31 from previous searches]
The synthesis of these building blocks typically involves the functionalization of the BCN scaffold through established organic chemistry reactions. For example, BCN-NHS ester can be synthesized by activating BCN-carbinol with disuccinimidyl carbonate. [from previous searches]
Mechanistic Insights into Chemical Reactivity and Selectivity
Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with APN-BCN
The BCN moiety of this compound is a key player in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). alfa-chemistry.comconju-probe.com SPAAC is a bioorthogonal reaction that proceeds efficiently without the need for a cytotoxic copper catalyst, unlike the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC). broadpharm.com The driving force for the SPAAC reaction is the inherent ring strain within the cyclooctyne (B158145) structure of BCN. broadpharm.comnih.gov This strain elevates the ground state energy of the alkyne, lowering the activation energy required for the cycloaddition reaction with a 1,3-dipole such as an azide (B81097). nih.gov
The reaction between the BCN moiety and an azide is a [3+2] cycloaddition, resulting in the formation of a stable triazole ring. broadpharm.comnih.gov This process involves the simultaneous formation of new sigma bonds and breaking of pi bonds through a cyclic transition state. thieme-connect.de The reaction is highly efficient and selective, with azides and BCN groups reacting specifically with each other without significant interference from other functional groups commonly found in biological systems, such as amines and hydroxyls. conju-probe.combroadpharm.com
Research has explored the reactivity of BCN with different types of azides. For instance, the strain-promoted cycloaddition of aromatic azides with BCN has been reported to be significantly faster compared to other cyclooctynes like DIBAC when reacting with aromatic azides. nih.gov The introduction of electron-withdrawing substituents on the aryl azide can further accelerate the reaction rate with BCN. nih.gov
Exploration of Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) Reactivity
Beyond SPAAC, the strained alkyne in BCN can also participate in Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) reactions. alfa-chemistry.comconju-probe.com SPANC is another important class of bioorthogonal reactions utilized for the rapid and specific functionalization of biomolecules. nih.gov These reactions offer high reactivity, with reported bimolecular rate constants (k₂) up to 60 M⁻¹s⁻¹. nih.gov The structure of the strained alkyne significantly influences the SPANC reaction rate.
SPANC reactions typically involve the cycloaddition between a strained alkyne, like the BCN moiety in this compound, and a nitrone. This reaction yields N-alkylated isoxazolines. acs.org Similar to SPAAC, SPANC can be applied in biological contexts due to its bioorthogonal nature. Endocyclic nitrones are often preferred for SPANC reactions in biological settings due to their enhanced stability in aqueous media compared to some acyclic nitrones. researchgate.net Recent studies have investigated highly electron-deficient pyridinium-nitrones, demonstrating some of the most rapid cycloadditions to BCN reported to date. chemrxiv.org
Reaction Kinetics and Efficiency in Aqueous Media
The reaction kinetics and efficiency of this compound in aqueous media are critical for its application in biological systems. Strain-promoted cycloadditions, including those involving BCN, are known to proceed efficiently in aqueous buffers. alfa-chemistry.combroadpharm.com The absence of a catalyst simplifies reaction conditions and minimizes potential toxicity, making these reactions suitable for biological environments. broadpharm.combroadpharm.com
While specific kinetic data for this compound itself reacting with azides or nitrones in aqueous media may vary depending on the specific reaction partners and conditions, the BCN moiety is known to exhibit excellent cycloaddition reaction kinetics among cyclooctynes. conju-probe.com SPAAC reactions with cyclooctynes like BCN generally have rate constants in the range of 10⁻² to 1 M⁻¹s⁻¹. broadpharm.com SPANC reactions with strained alkynes can be even faster, with reported rate constants up to 60 M⁻¹s⁻¹. nih.gov
Enzymatic Targeting and Biological Activity Studies Preclinical Focus
Aminopeptidase (B13392206) N (APN) Inhibition Profiling
The development of potent and selective APN inhibitors is a key strategy in modulating its enzymatic activity. Natural and synthetic compounds have been extensively studied to characterize their inhibitory potential against APN.
The specificity and selectivity of inhibitors for APN are critical for minimizing off-target effects. Compounds like Bestatin (B1682670) (also known as Ubenimex) and Actinonin are well-characterized inhibitors of APN. medchemexpress.comdrugbank.combioaustralis.com Bestatin is a natural dipeptide that acts as a potent, competitive inhibitor of not only APN but also other aminopeptidases like leukotriene A4 hydrolase and aminopeptidase B. drugbank.comastralscientific.com.auapexbt.com Its inhibitory activity is dose-dependent. nih.gov
Actinonin, another natural product, also demonstrates significant inhibition of APN. medchemexpress.comnih.gov However, its selectivity profile extends to other enzymes, including peptide deformylase (PDF) and some matrix metalloproteinases (MMPs). medchemexpress.comnih.gov The table below summarizes the inhibitory activity of these compounds against APN and other enzymes.
| Compound | Target Enzyme | Inhibition Constant (IC50 / Ki) | Reference |
| Bestatin | Aminopeptidase N (APN/CD13) | Ki: 3.37±0.24 μM | nih.gov |
| Cytosol Aminopeptidase | IC50: 0.5 nM | apexbt.com | |
| Aminopeptidase B | IC50: 1-10 µM | apexbt.com | |
| Leukotriene A4 Hydrolase | - | drugbank.com | |
| Actinonin | Aminopeptidase N (APN/CD13) | - | medchemexpress.com |
| Peptide Deformylase (PDF) | Ki: 0.28 nM | medchemexpress.com | |
| MMP-1 | Ki: 300 nM | medchemexpress.com | |
| MMP-3 | Ki: 1700 nM | medchemexpress.com | |
| MMP-8 | Ki: 190 nM | medchemexpress.com | |
| MMP-9 | Ki: 330 nM | medchemexpress.com | |
| hmeprin α | Ki: 20 nM | medchemexpress.com |
Note: '-' indicates that a specific value was not provided in the cited sources.
Mechanisms of Enzyme Inactivation
Understanding the molecular interactions between inhibitors and the enzyme's active site is fundamental to designing more effective drugs.
APN belongs to the M1 family of zinc metallopeptidases. mdpi.com The catalytic activity of these enzymes relies on a zinc ion in the active site, which functions as a Lewis acid. semanticscholar.orgnih.gov Inhibitors like Actinonin and Bestatin target this critical zinc ion. apexbt.comnih.gov The hydroxamate group of Actinonin and the adjacent amino and hydroxyl groups of Bestatin chelate the zinc ion, effectively inactivating the enzyme. apexbt.comnih.gov The crystal structure of Actinonin in complex with E. coli APN (ePepN) reveals that the hydroxamate head group plays a crucial role in its high-affinity binding. nih.gov
As indicated in the table above, some APN inhibitors also target other metalloenzymes. Actinonin, for instance, inhibits various MMPs, which are also zinc-containing proteases involved in cancer progression. medchemexpress.com This broader inhibition profile can be advantageous in certain therapeutic contexts but also underscores the need for developing more selective inhibitors to minimize potential side effects. The inhibition of other metalloenzymes often occurs through a similar mechanism of chelating the catalytic zinc ion. mdpi.comfrontiersin.org
Impact on Endogenous Peptidases and Neuropeptide Metabolism
APN plays a role in the metabolism of various bioactive peptides, including neuropeptides. By cleaving N-terminal amino acids, APN can either activate or inactivate these signaling molecules. For instance, Bestatin is known to be an enkephalinase inhibitor, which can lead to elevated levels of angiotensin II and angiotensin III. astralscientific.com.au
Neuropeptides such as Neuropeptide Y (NPY) are crucial regulators of energy balance, and their metabolism can be influenced by aminopeptidases. encyclopedia.pubmdpi.com While direct preclinical studies detailing the specific impact of APN inhibitors on the broader landscape of neuropeptide metabolism are complex, the inhibition of APN is expected to alter the levels and activity of its peptide substrates, thereby affecting physiological processes like appetite and energy homeostasis. mdpi.comnih.gov Further research is needed to fully elucidate the intricate effects of APN inhibition on the metabolism of the wide array of endogenous peptides.
Based on a comprehensive search of publicly available scientific literature, there is no specific chemical compound identified by the name "Apn-bcn" with documented research corresponding to the requested topics of dual Aminopeptidase N (APN) and Neprilysin (NEP) inhibition or its implications for the endogenous opioid system.
Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content strictly adhering to the provided outline for a compound named "this compound." The foundational information required to fulfill the request does not appear to be available in the public domain.
Advanced Research Applications and Experimental Approaches
In Vitro Biological System Investigations
Research into Aminopeptidase (B13392206) N (APN), also known as CD13, has revealed its significant role in various biological processes, particularly in cancer development and progression nih.govfigshare.combioregistry.iowikipedia.org. APN inhibitors, including derivatives that could potentially be incorporated into linkers like APN-BCN, are investigated for their effects on cellular systems.
Cellular Antiproliferative Activity Assays
Inhibition of APN has demonstrated selective antiproliferative activity against cancer cells expressing the enzyme nih.govcenmed.comnih.gov. Studies on various APN inhibitors, such as certain leucine (B10760876) ureido derivatives and Schiff bases, have shown potent inhibitory effects on cancer cell proliferation in vitro figshare.combioregistry.iocenmed.comscbt.com. For instance, novel leucine ureido derivatives containing a triazole moiety were evaluated, and some compounds exhibited significantly lower IC50 values compared to the known APN inhibitor bestatin (B1682670) figshare.combioregistry.ioscbt.com. These findings highlight the potential of targeting APN to inhibit cancer cell growth.
Molecular and Cellular Responses to APN Inhibition (e.g., Amino Acid Deprivation Response)
Inhibition of aminopeptidases, including APN, in cancer cells can trigger the amino acid deprivation response (AADR) nih.govcenmed.comnih.gov. This stress response involves the upregulation of amino acid transporters and synthetic enzymes, as well as the activation of stress-related pathways like NFkB, which can lead to apoptosis in cancer cells nih.govcenmed.comnih.gov. Understanding these molecular and cellular responses is crucial for elucidating the mechanisms by which APN inhibitors exert their effects and for developing potential therapeutic strategies. The AADR represents a key pathway affected by APN inhibition, contributing to the observed antiproliferative effects.
Strategies for Overcoming Antitumor Treatment Resistance in Cellular Models
APN inhibition has been explored as a strategy to overcome resistance to antitumor treatments in cellular models nih.govcenmed.comnih.govguidetopharmacology.org. Research suggests that inhibiting APN can augment tumor cell death induced by agents like TRAIL (DR4-ligand), potentially serving as a means to overcome treatment resistance nih.govcenmed.comnih.gov. Additionally, novel APN inhibitors have been investigated as chemosensitizers to enhance the efficacy of standard chemotherapy drugs in vitro guidetopharmacology.org. These studies underscore the potential of APN inhibitors to improve the effectiveness of existing cancer therapies, particularly in resistant cell populations.
Bioconjugation Strategies for Research Tools
This compound is specifically designed as a bioconjugation tool, leveraging the reactivity of its constituent groups for the creation of stable conjugates between biomolecules and various payloads fishersci.atnih.gov. The BCN moiety allows for efficient and specific copper-free click chemistry with azide-containing molecules fishersci.atnih.govnih.gov. The APN moiety, derived from 3-arylpropiolonitrile, offers selective conjugation to cysteine residues nih.govresearchgate.netuni.lujkchemical.comnih.gov.
Site-Specific Labeling of Biomolecules for Imaging and Tracking
The heterobifunctional nature of this compound makes it suitable for site-specific labeling of biomolecules. The APN group can selectively target cysteine residues in proteins, while the BCN group provides a handle for subsequent conjugation with azide-labeled probes, such as fluorescent dyes or imaging agents, via SPAAC click chemistry fishersci.atnih.govresearchgate.netuni.lujkchemical.com. This allows for precise placement of labels on biomolecules, which is essential for accurate imaging and tracking studies in complex biological environments researchgate.net. Site-specific labeling minimizes interference with the biomolecule's function and provides enhanced control over conjugate properties. The stability of APN-cysteine conjugates in biological media, including human plasma and living cells, further supports their utility in such applications nih.govuni.lu.
Theoretical and Computational Chemistry in this compound Research
Theoretical and computational chemistry plays a vital role in modern chemical research by providing insights into molecular properties, reaction mechanisms, and interactions that may be difficult or impossible to obtain through experimental methods alone. For a heterobifunctional linker like this compound, which is designed for specific bioconjugation reactions, computational approaches can offer valuable perspectives on its behavior, reactivity, and potential interactions within complex biological environments. While specific detailed computational studies focusing solely on this compound were not extensively found in the public literature search, the principles and techniques of theoretical and computational chemistry are directly applicable to understanding and optimizing such a molecule for its intended applications in bioconjugation and targeted delivery.
Computational methods can be employed to explore the electronic structure of this compound, predict its conformational flexibility, and assess the energy landscapes associated with its reactive moieties: the APN (arylpropiolonitrile) group and the BCN (bicyclo[6.1.0]nonyne) group. The APN moiety is known for its chemoselective reaction with cysteine residues sigmaaldrich.comrsc.org. The BCN moiety is a strained alkyne widely utilized in strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry, a reaction that proceeds efficiently without the need for a copper catalyst, making it suitable for biological systems axispharm.comconju-probe.comucl.ac.uk. Theoretical calculations can help elucidate the reaction mechanisms of these click reactions involving this compound and predict reaction rates and selectivities under various conditions.
Furthermore, computational studies can investigate the stability of this compound itself and the conjugates it forms. The stability of APN-cysteine conjugates in aqueous media, human plasma, and living cells has been noted experimentally sigmaaldrich.comnih.gov. Computational modeling could provide a molecular-level understanding of the factors contributing to this stability, such as the electronic environment around the conjugate bond and potential interactions with the surrounding solvent or biomolecules. Similarly, the stability of the triazole linkage formed by the reaction of the BCN moiety with an azide-functionalized molecule can be assessed computationally.
In Silico Modeling of Molecular Interactions and Binding Affinities
In silico modeling techniques, such as molecular docking and molecular dynamics simulations, can be applied to study the interactions of this compound with its intended reaction partners and the biological environment. For the APN moiety, computational modeling can simulate its approach and reaction with cysteine residues in peptides or proteins. This could involve docking studies to predict the probable binding poses of the APN group near a cysteine thiol and molecular dynamics simulations to observe the reaction trajectory and assess the stability of the resulting thioether linkage.
For the BCN moiety, in silico modeling can focus on its interaction with azide-functionalized molecules. Docking studies can explore how the strained alkyne of BCN aligns with an azide (B81097) group to facilitate the [3+2] cycloaddition reaction. Molecular dynamics simulations can provide insights into the conformational changes and energetic considerations during the SPAAC reaction, potentially revealing factors that influence reaction efficiency and specificity in different environments, such as in solution or when attached to larger biomolecules.
While direct studies on this compound were not found, related in silico modeling of protein-ligand binding and protein-protein interactions demonstrates the applicability of these methods nih.govitn.ptuni.lulateralflows.com. These techniques can predict binding modes and estimate binding affinities (e.g., through calculating binding free energies, ΔGbind) lateralflows.com. Applying these methods to this compound could involve:
Modeling the interaction of the APN moiety with a target protein containing a reactive cysteine residue to understand binding specificity and potential off-target interactions.
Simulating the click reaction between the BCN moiety and an azide-tagged biomolecule to study the reaction kinetics and efficiency in a simulated biological context.
Structure-Activity Relationship (SAR) Computational Analysis
Computational SAR analysis involves correlating structural features of a molecule or a series of related molecules with their biological or chemical activity. For this compound, computational SAR could be applied to understand how modifications to the APN or BCN moieties, or the linker connecting them, might affect its reactivity, selectivity, or the properties of the resulting conjugates.
Given the use of this compound as a linker in bioconjugation, computational SAR could investigate:
The effect of substituents on the aryl ring of the APN moiety on its reactivity towards cysteine and its chemoselectivity.
How the strain and structure of the bicyclononyne system in the BCN moiety influence its reactivity with azides in SPAAC.
Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular descriptors, and comparative molecular field analysis (CoMFA) or comparative molecular similarity analysis (CoMSIA) could be used to build predictive models. These models could correlate calculated molecular properties (e.g., electronic properties, steric features, lipophilicity) of this compound analogues with their observed reactivity or performance in bioconjugation assays. This type of analysis could help identify key structural determinants for optimal linker performance. While specific computational SAR studies on this compound were not found, the principles are well-established in drug discovery and chemical biology.
Rational Design of Novel this compound Analogues
Theoretical and computational chemistry provides powerful tools for the rational design of novel molecules with desired properties. Based on the insights gained from in silico modeling of molecular interactions (5.3.1) and computational SAR analysis (5.3.2), researchers can rationally design and predict the properties of new this compound analogues before their synthesis.
Rational design approaches for this compound analogues could aim to:
Enhance the reactivity or selectivity of either the APN or BCN moiety for specific targets or reaction conditions.
Tune the stability of the linker or the resulting conjugates.
Modify the pharmacokinetic or pharmacodynamic properties of the final bioconjugate by altering the linker's characteristics (e.g., hydrophilicity, length, cleavability).
Introduce additional functionalities or optimize the spatial arrangement of the reactive groups for specific applications, such as creating cleavable linkers or linkers for site-specific conjugation rsc.org.
Computational tools such as de novo design algorithms, virtual screening, and free energy calculations can be employed in this process. For instance, de novo design could generate novel linker structures connecting the APN and BCN functionalities with optimized properties. Virtual screening could evaluate libraries of potential modifications to the APN or BCN structures for improved reactivity or specificity. Free energy calculations could provide a more rigorous estimation of the thermodynamic feasibility and kinetics of reactions involving designed analogues. The rational design approach, guided by computational predictions, allows for a more efficient exploration of chemical space and prioritization of synthesis efforts for the most promising this compound analogues rsc.org.
Future Directions and Scholarly Perspectives
Innovations in Bioorthogonal Ligation Chemistries
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. The BCN moiety in APN-BCN is a cornerstone of copper-free click chemistry, reacting efficiently and selectively with azide-containing molecules under mild, biocompatible conditions axispharm.comconju-probe.comconju-probe.comconju-probe.com. This circumvents the cytotoxicity issues associated with copper catalysts used in traditional click chemistry, making it suitable for in vivo and in cellulo applications conju-probe.com.
A key innovation embodied by this compound is the combination of BCN reactivity with the cysteine-specific ligation offered by the APN group. The APN moiety undergoes a "thiol-click reaction" with cysteine residues, forming stable conjugates in aqueous media, human plasma, and living cells conju-probe.com. This provides a powerful handle for site-specific modification of proteins at cysteine residues, which are less abundant in proteins compared to lysines, allowing for greater control over the conjugation site axispharm.com. The superior stability of the resulting APN-cysteine conjugates is a significant advantage for applications in biological systems conju-probe.com.
Research continues to push the boundaries of bioorthogonal ligation kinetics and selectivity. While BCN is known for its fast reaction rates with azides, the development of superfast bioorthogonal ligation pairs, such as sterically shielded tetrazines reacting with BCN, represents an ongoing area of innovation aimed at achieving even faster labeling in complex biological environments researchgate.net. These advancements in reaction speed and specificity are crucial for monitoring dynamic biological processes in real-time.
The dual reactivity of this compound allows for orthogonal labeling strategies, where a cysteine-containing molecule can be selectively modified via the APN group, and subsequently, an azide-tagged molecule can be attached via the BCN group through a SPAAC reaction axispharm.comconju-probe.com. This opens possibilities for creating complex bioconjugates with precise control over the attachment points of two different biomolecules or probes.
Advancements in Targeted Research Tool Development
This compound and similar heterobifunctional BCN-containing linkers are pivotal in the development of advanced targeted research tools. Their ability to facilitate site-specific bioconjugation makes them invaluable for creating probes, imaging agents, and targeted delivery systems with enhanced precision and efficacy axispharm.comconju-probe.comconju-probe.comaxispharm.com.
One significant area of application is in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs). By selectively conjugating cytotoxic payloads to specific sites on antibodies (e.g., via cysteine residues modified with an APN-containing linker), researchers can create ADCs with defined drug-to-antibody ratios and improved homogeneity, potentially leading to better therapeutic profiles axispharm.com. This compound's ability to link a cysteine-modified molecule to an azide-containing payload exemplifies its utility in this domain axispharm.comconju-probe.com.
In the realm of molecular imaging, BCN-containing probes are widely used for labeling biomolecules in situ and in vivo conju-probe.comconju-probe.com. This compound can be used to attach fluorescent dyes or other imaging modalities to cysteine-rich proteins or peptides, allowing for their visualization and tracking in living cells or organisms d-nb.infoaxispharm.com. The development of fluorogenic probes that become fluorescent only upon reaction with a bioorthogonal handle like BCN further enhances signal-to-noise ratios in imaging applications researchgate.netnih.govacs.org. Receptor-controlled bioorthogonal ligation, utilizing BCN-modified ligands that are internalized by specific cells, enables targeted intracellular labeling and real-time monitoring of cellular processes in defined cell populations nih.govacs.org.
Furthermore, linkers like this compound are being explored in the context of targeted protein degradation strategies, such as PROTACs (proteolysis-targeting chimeras) alfa-chemistry.comsigmaaldrich.com. These molecules hijack the cell's own protein degradation machinery to selectively eliminate disease-causing proteins. Heterobifunctional linkers are essential components of PROTACs, connecting a target protein binder to an E3 ligase recruiter. The ability of this compound to link different molecules could be leveraged in the design and synthesis of novel protein degraders, offering new avenues for therapeutic intervention sigmaaldrich.com.
The development of biosensors is another area benefiting from the site-specific conjugation capabilities of this compound. By attaching sensor components or probes to specific protein residues via the APN moiety, researchers can create biosensors capable of detecting specific molecules or environmental changes with high specificity axispharm.com.
Interdisciplinary Research Integration in Chemical Biology
The utility and continued development of compounds like this compound are intrinsically linked to the growing integration of interdisciplinary research, particularly in the field of chemical biology. Chemical biology sits (B43327) at the interface of chemistry and biology, employing chemical tools and approaches to investigate and manipulate biological systems bist.euirbbarcelona.org. Bioorthogonal chemistry, including the use of BCN and this compound, is a prime example of a chemical technology that has profoundly impacted biological research by enabling experiments that were previously impossible in living contexts conju-probe.comconju-probe.combist.euru.nl.
Research involving this compound often requires expertise from multiple disciplines. Chemists are needed to synthesize and characterize the compound and design new bioorthogonal reactions. Biologists are essential to apply these tools in complex biological systems, such as labeling proteins in live cells, tracking molecules in vivo, or developing targeted therapies d-nb.infonih.govacs.org. Biophysicists and imaging specialists contribute to the development and application of advanced imaging techniques that utilize fluorescently labeled biomolecules researchgate.netbist.eu.
Interdisciplinary research centers and programs are increasingly being established to foster collaboration between chemists and biologists to tackle complex biomedical problems bist.euirbbarcelona.orgircbc.ac.cnircbc.ac.cnbist.eu. These initiatives recognize that addressing challenges in areas like disease mechanisms, drug discovery, and diagnostics requires a synergistic approach that combines chemical synthesis and analysis with biological experimentation and understanding bist.euirbbarcelona.org.
The application of this compound in studies involving protein delivery into live cells and subsequent analysis demonstrates the power of integrating chemical synthesis, protein engineering, and cell biology techniques d-nb.info. Similarly, the development of receptor-controlled bioorthogonal ligation for cell-specific imaging of drug resistance in leukemia cells highlights the integration of chemical probe design with cell biology and medical research nih.govacs.org. The future of this compound and similar bioorthogonal tools will be shaped by continued interdisciplinary collaborations that drive the development of novel chemical methodologies and their application to answer fundamental biological questions and develop innovative solutions for human health.
Table 1: Properties and Applications of this compound
| Property/Application | Description | References |
| Chemical Structure | Heterobifunctional linker with APN (3-arylpropiolonitrile) and BCN (bicyclo[6.1.0]non-4-yn-9-ylmethyl) moieties. | axispharm.comconju-probe.comconju-probe.com |
| Chemoselectivity (APN) | Exquisite selectivity for cysteine residues via thiol-click reaction. | conju-probe.comconju-probe.comaxispharm.com |
| Reactivity (BCN) | Highly reactive strained alkyne for copper-free click chemistry (SPAAC) with azides. | axispharm.comconju-probe.comconju-probe.comconju-probe.com |
| Biocompatibility | Reactions occur under mild, physiological conditions without toxic catalysts. | conju-probe.comconju-probe.com |
| Conjugate Stability | APN-cysteine conjugates show superior stability in biological media. | conju-probe.com |
| Targeted Therapeutics | Tool for developing targeted drug conjugates (e.g., ADCs). | axispharm.comaxispharm.com |
| Molecular Imaging | Used in probes for targeted labeling and imaging in cells and in vivo. | axispharm.comaxispharm.comresearchgate.netnih.govacs.org |
| Protein Modification/Engineering | Enables site-specific labeling and modification of proteins. | axispharm.com |
| Biosensor Development | Useful for attaching sensor components to proteins. | axispharm.com |
| Targeted Protein Degradation | Component in the development of PROTACs and other degraders. | alfa-chemistry.comsigmaaldrich.com |
| Cellular Studies | Applied in studies involving protein delivery and labeling in live cells. | d-nb.infonih.govacs.org |
Q & A
Q. How should researchers approach the initial synthesis and characterization of Apn-bcn in a laboratory setting?
Begin with a systematic literature review to identify established synthesis protocols and characterization techniques (e.g., NMR, HPLC, mass spectrometry) . Validate purity and identity by cross-referencing spectral data with published benchmarks. For novel derivatives, employ factorial design to optimize reaction conditions (e.g., temperature, solvent ratios) and validate reproducibility across multiple batches . Document deviations from existing methods and provide raw data in supplementary materials .
Q. What strategies are recommended for resolving contradictions in reported physicochemical properties of this compound?
Conduct comparative analyses using standardized experimental conditions (e.g., pH, temperature) to isolate variables causing discrepancies . Employ meta-analytical frameworks to assess dataset heterogeneity, such as calculating confidence intervals for conflicting solubility or stability values . Publish negative results to clarify boundary conditions for reproducibility .
Q. How can researchers ensure methodological rigor when designing baseline toxicity assays for this compound?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define assay objectives . Include positive/negative controls (e.g., known inhibitors) and validate assay sensitivity using dose-response curves. Use blinding protocols to minimize bias in data interpretation . Report statistical power calculations to justify sample sizes .
Advanced Research Questions
Q. What factorial design approaches are most effective for studying synergistic interactions between this compound and co-administered compounds?
Implement a 2<sup>k</sup> factorial design to evaluate main effects and interactions of variables (e.g., dosage ratios, administration timing) . Use ANOVA to decompose variance contributions, and apply response surface methodology (RSM) for multi-objective optimization. For example:
| Factor | Levels (-1, +1) | Response Metric |
|---|---|---|
| This compound Dose | 50 mg/kg, 100 mg/kg | Efficacy (% inhibition) |
| Co-Compound Dose | 10 mg/kg, 20 mg/kg | Toxicity (ALT levels) |
Reference pilot studies to justify factor ranges and avoid overfitting .
Q. How should researchers address challenges in reconciling computational predictions with experimental outcomes for this compound's mechanism of action?
Apply iterative hypothesis testing:
- Validate computational models (e.g., molecular docking) using mutagenesis or isotopic labeling to confirm binding sites .
- Quantify energy landscapes via free-energy perturbation (FEP) calculations and compare with kinetic assay data .
- Publish computational parameters (force fields, solvation models) to enable replication .
Q. What methodologies are critical for establishing causal relationships between this compound's structural modifications and observed bioactivity?
Use structure-activity relationship (SAR) frameworks:
- Synthesize analogues with systematic substitutions (e.g., halogenation, alkyl chain variations) .
- Apply multivariate regression to correlate descriptors (e.g., logP, polar surface area) with bioactivity .
- Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based efficacy) .
Data Management and Reporting
Q. How can researchers ensure transparency when publishing conflicting datasets on this compound's pharmacokinetics?
Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit raw chromatograms, pharmacokinetic curves, and metadata in public repositories (e.g., Zenodo) .
- Use standardized units (e.g., μM for concentrations, h<sup>−1</sup> for degradation rates) and report measurement uncertainties .
- Disclose instrument calibration protocols and batch-specific variations .
Q. What frameworks guide the integration of this compound research into broader theoretical models (e.g., metabolic pathways)?
Align with Guiding Principle 2 of evidence-based inquiry: Link findings to established theories (e.g., enzyme inhibition kinetics) and use conceptual frameworks to design follow-up studies . For example, map this compound's effects onto rate-limiting steps in a metabolic pathway and validate via knockout models .
Ethical and Reproducibility Considerations
Q. How should researchers mitigate bias in preclinical efficacy studies involving this compound?
Q. What steps are essential for independent validation of this compound's proposed therapeutic targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
